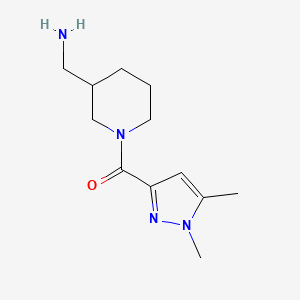![molecular formula C12H26N2O B1488495 1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol CAS No. 1178833-55-0](/img/structure/B1488495.png)
1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compound “3-(Dimethylamino)-1-propylamine” is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields "3-(Dimethylamino)-1-propylamine" .Aplicaciones Científicas De Investigación
Fluorescent Probes for Metal Ions and Amino Acids
This compound has been utilized in the synthesis of new polythiophene-based conjugated polymers for selective and sensitive detection of metal ions like Hg^2+ and Cu^2+ in aqueous solutions. These polymers exhibit high selectivity towards Hg^2+ with a detection limit reaching 10^−8 M and towards Cu^2+ with a detection limit of 10^−9 M. Moreover, the polymer-Cu^2+ system can act as a turn-on fluorescence probe for the label-free detection of amino acids, indicating its potential application in environmental monitoring and biochemical analysis (Guo et al., 2014).
Synthesis and Chemical Transformations
The compound has been involved in chemical synthesis processes, such as the [4 + 2] cycloaddition reaction with methyl acrylate to produce 4-hydroxymethyl-2-cyclohexen-1-one, demonstrating its utility in organic synthesis and the development of new chemical entities (Kozmin, He, & Rawal, 2003).
Analgesic Activity
Derivatives of this compound, specifically 4-aryl-4-(dimethylamino)cyclohexan-1-ones substituted with m-hydroxy groups, have shown narcotic antagonist activity. This highlights its potential application in the development of new analgesic compounds (Lednicer, von Voigtlander, & Emmert, 1981).
Epoxidation Catalysts
Amine-modified titania-silica hybrid gels, incorporating this compound, have shown significant activity in the epoxidation of cyclohexene and cyclohexenol with tert-butylhydroperoxide. This suggests its application in catalysis, specifically in the enhancement of catalytic activity for epoxidation reactions, which are crucial in the synthesis of various organic compounds (Müller, Schneider, Mallát, & Baiker, 2000).
Heterocyclic Compound Synthesis
It has been used in the Hantzsch three-component cyclization for the synthesis of polycondensed heterocyclic systems with a γ-unsubstituted pyridine ring, demonstrating its versatility in organic synthesis and the development of heterocyclic compounds, which are of interest in pharmaceutical chemistry (Dzvinchuk, Tolmachova, Chernega, & Lozinskii, 2009).
Safety and Hazards
“3-(Dimethylamino)-1-propylamine” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 3, Skin Corr. 1B, Skin Sens. 1, STOT SE 3 . It is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .
Propiedades
IUPAC Name |
1-[[3-(dimethylamino)propylamino]methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-14(2)10-6-9-13-11-12(15)7-4-3-5-8-12/h13,15H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSUPNGKXVCYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)


![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)




